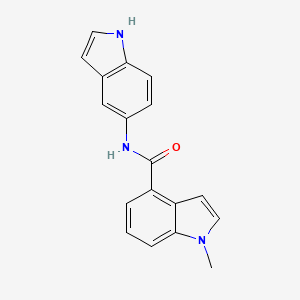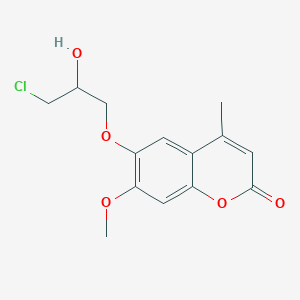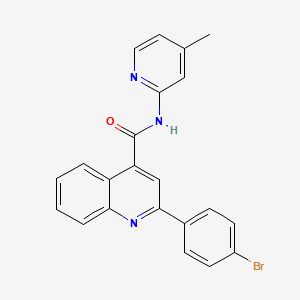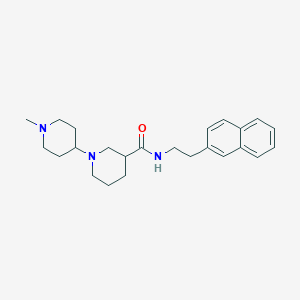
N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with 1H-indol-5-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions to facilitate the formation of the amide bond .
Industrial Production Methods
For large-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins.
Medicine: Investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like topoisomerase II and kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death or reduced cell proliferation .
相似化合物的比较
Similar Compounds
1-Methyl-1H-indol-5-ylboronic acid: Similar structure but contains a boronic acid group instead of a carboxamide group.
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds have an oxadiazole ring instead of the carboxamide group and are studied for their α-glucosidase inhibitory activity.
Uniqueness
N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern and the presence of both indole and carboxamide functionalities. This combination imparts distinct biological activities and makes it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
N-(1H-indol-5-yl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-10-8-14-15(3-2-4-17(14)21)18(22)20-13-5-6-16-12(11-13)7-9-19-16/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFJDQXWIUDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6096172.png)
![4-(4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6096195.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6096201.png)
![4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B6096209.png)
![2-(2-Cyclopentylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096211.png)

![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6096254.png)
![N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide](/img/structure/B6096257.png)
![3-methyl-6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B6096260.png)
![3-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6096262.png)

